molecular formula C22H16O4 B12650983 7,7'-Vinylenebis(4-methyl-2-benzopyrone) CAS No. 79135-89-0

7,7'-Vinylenebis(4-methyl-2-benzopyrone)

Cat. No.: B12650983
CAS No.: 79135-89-0
M. Wt: 344.4 g/mol
InChI Key: SDPNUAZAUIUPLA-ONEGZZNKSA-N
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Description

7,7’-Vinylenebis(4-methyl-2-benzopyrone) is a chemical compound with the molecular formula C22H16O4. It is also known by other names such as 7,7’-(1,2-Ethenediyl)bis(4-methyl-2H-1-benzopyran-2-one). This compound is characterized by its unique structure, which includes two benzopyrone units connected by a vinylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Vinylenebis(4-methyl-2-benzopyrone) typically involves the reaction of 4-methyl-2-benzopyrone with a vinylene precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 7,7’-Vinylenebis(4-methyl-2-benzopyrone) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7,7’-Vinylenebis(4-methyl-2-benzopyrone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

7,7’-Vinylenebis(4-methyl-2-benzopyrone) has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7,7’-Vinylenebis(4-methyl-2-benzopyrone) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7,7’-Vinylenebis(4-methyl-2H-1-benzopyran-2-one)
  • 4-Methyl-2-benzopyrone
  • 2H-1-Benzopyran-2-one

Uniqueness

7,7’-Vinylenebis(4-methyl-2-benzopyrone) is unique due to its specific structure, which includes a vinylene bridge connecting two benzopyrone units. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

79135-89-0

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-methyl-7-[(E)-2-(4-methyl-2-oxochromen-7-yl)ethenyl]chromen-2-one

InChI

InChI=1S/C22H16O4/c1-13-9-21(23)25-19-11-15(5-7-17(13)19)3-4-16-6-8-18-14(2)10-22(24)26-20(18)12-16/h3-12H,1-2H3/b4-3+

InChI Key

SDPNUAZAUIUPLA-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)/C=C/C3=CC4=C(C=C3)C(=CC(=O)O4)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)C=CC3=CC4=C(C=C3)C(=CC(=O)O4)C

Origin of Product

United States

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